Cysteine, N-formyl-, L-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Protein Synthesis Studies:

NFC shares structural similarities with N-formylmethionine (fMet), the initiating amino acid in bacterial protein synthesis. Researchers utilize NFC as a probe to study the initiation process in bacterial ribosomes. By comparing translation efficiency with NFC versus fMet, scientists can gain insights into the role of formylation in protein initiation ().

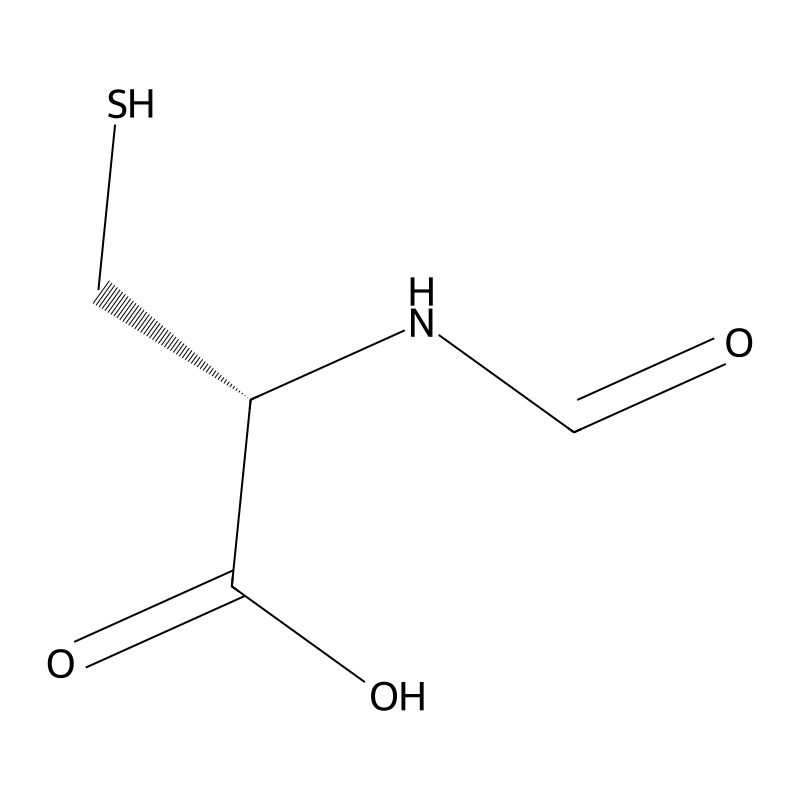

Cysteine, N-formyl-, L- is a derivative of the amino acid cysteine, characterized by the presence of a formyl group (-CHO) attached to its nitrogen atom. Its chemical formula is C₄H₇NO₃S, and it plays a significant role in biochemical processes due to its thiol (-SH) group, which is reactive and can form disulfide bonds. This compound is particularly notable for its involvement in various bio

N-Formyl-L-cysteine has been implicated in the initiation of protein synthesis in some bacteria. In this process, N-Formyl-L-methionine (fMet) is the first amino acid incorporated into the growing polypeptide chain. However, studies suggest that N-Formyl-L-cysteine can substitute for fMet in certain bacterial species, potentially influencing the initial steps of protein translation [].

- Condensation Reactions: It can react with aldehydes, forming thiazolidine derivatives. This reaction is facilitated by the nucleophilic thiol group of cysteine, which can undergo condensation with carbonyl groups .

- Redox Reactions: The thiol group enables cysteine to engage in redox reactions, allowing it to act as a reducing agent or participate in the formation of disulfide bonds under oxidative conditions.

- Formation of Thiazolidines: When reacted with formaldehyde, cysteine can form stable thiazolidine structures, demonstrating its reactivity under various conditions .

Cysteine, N-formyl-, L- exhibits several biological activities:

- Antioxidant Properties: The thiol group contributes to its role as an antioxidant, scavenging free radicals and protecting cells from oxidative stress.

- Protein Folding: It plays a crucial role in protein structure stabilization through disulfide bond formation.

- Enzyme Functionality: Cysteine residues are often critical for the active sites of enzymes, influencing their catalytic activity.

Several methods are available for synthesizing Cysteine, N-formyl-, L-:

- Direct Formylation: This involves the reaction of L-cysteine with formic acid or formaldehyde under controlled conditions to introduce the formyl group .

- Native Chemical Ligation: This method utilizes the thiol group of cysteine for peptide synthesis, allowing for the incorporation of the N-formyl group during ligation processes .

- Multicomponent Reactions: Cysteine can also be used in multicomponent reactions to generate diverse chemical entities that include the N-formyl modification .

Cysteine, N-formyl-, L- has various applications:

- Bioconjugation: It is utilized for site-specific labeling of proteins due to its reactive thiol group, facilitating the attachment of probes or therapeutic agents .

- Drug Development: The compound's antioxidant properties make it a candidate for developing drugs targeting oxidative stress-related diseases.

- Peptide Synthesis: It serves as a building block in peptide synthesis, particularly in strategies that require specific functionalization at the N-terminal position.

Studies have shown that Cysteine, N-formyl-, L- interacts with various biological molecules:

- Protein Interactions: Its ability to form disulfide bonds allows for interactions with other proteins, influencing their stability and functionality.

- Reactivity with Electrophiles: The thiol group can react with electrophiles such as alkyl halides or maleimides, enabling selective labeling and modification of proteins .

Cysteine, N-formyl-, L- shares similarities with other sulfur-containing amino acids and derivatives. Here are some comparable compounds:

| Compound | Description | Unique Features |

|---|---|---|

| Cysteine | A standard amino acid essential for protein synthesis. | Contains a free thiol group; versatile in reactions. |

| Homocysteine | A non-proteinogenic amino acid derived from methionine. | Linked to cardiovascular diseases; less reactive than cysteine. |

| Cystine | A dimer formed by two cysteine molecules linked by a disulfide bond. | Stabilizes protein structures; does not have a free thiol. |

| L-Cysteinamide | An amide derivative of cysteine; less reactive than cysteine. | Useful in peptide synthesis but lacks thiol reactivity. |

| Thiazolidine | A cyclic compound formed from cysteine and aldehydes. | Stable structure; used in drug design and synthesis. |

Cysteine, N-formyl-, L- stands out due to its unique ability to participate in both nucleophilic and electrophilic reactions while maintaining biological relevance through its antioxidant properties and role in protein chemistry.

XLogP3

Sequence

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant